

# Application Notes and Protocols for the Synthesis of OP-145 Peptide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **OP-145**

Cat. No.: **B1150778**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**OP-145** is a synthetic, 24-amino acid antimicrobial peptide (AMP) derived from the human cathelicidin LL-37.[1][2] Its sequence is acetyl-IGKEFKRIVERIKRFLRELVRPLR-amide. The peptide is modified with N-terminal acetylation and C-terminal amidation to enhance its stability against proteolytic degradation.[3][4] **OP-145** exhibits potent antimicrobial activity, particularly against Gram-positive bacteria such as Methicillin-Resistant Staphylococcus aureus (MRSA), and is being investigated for various therapeutic applications.[2]

These application notes provide a detailed protocol for the chemical synthesis, purification, and characterization of the **OP-145** peptide using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

## Data Presentation

### Table 1: Physicochemical and Synthesis Data for OP-145

| Parameter                           | Value                                                                                                                          | Reference / Note                                                |
|-------------------------------------|--------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------|
| Full Sequence                       | Ac-Ile-Gly-Lys-Glu-Phe-Lys-<br>Arg-Ile-Val-Glu-Arg-Ile-Lys-<br>Arg-Phe-Leu-Arg-Glu-Leu-Val-<br>Arg-Pro-Leu-Arg-NH <sub>2</sub> | [5]                                                             |
| Molecular Formula                   | C <sub>142</sub> H <sub>246</sub> N <sub>46</sub> O <sub>31</sub>                                                              | [4]                                                             |
| Theoretical Monoisotopic Mass       | 3238.92 Da                                                                                                                     | Calculated                                                      |
| Theoretical Average Mass            | 3241.85 Da                                                                                                                     | Calculated                                                      |
| Purity (Post-HPLC)                  | >95%                                                                                                                           | [5][6]                                                          |
| Typical Purified Yield              | 10-30%                                                                                                                         | Based on typical SPPS yields<br>for peptides of similar length. |
| Storage Conditions<br>(Lyophilized) | -20°C or below                                                                                                                 | [4]                                                             |

## Experimental Protocols

### Principle of Synthesis

The synthesis of **OP-145** is most effectively achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of N $\alpha$ -Fmoc protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). The C-terminal amide functionality of **OP-145** necessitates the use of a specific type of resin, such as a Rink Amide resin. The N-terminal acetylation is performed after the completion of the peptide chain assembly, prior to cleavage from the resin.

### Materials and Reagents

- Resin: Rink Amide MBHA or Rink Amide AM resin (loading capacity: 0.4-0.8 mmol/g).
- Fmoc-protected Amino Acids: Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-Pro-OH, Fmoc-Val-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Phe-OH, Fmoc-Lys(Boc)-OH, Fmoc-Gly-OH, Fmoc-Ile-OH.

- Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
- Base: DIPEA (N,N-Diisopropylethylamine).
- Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide).
- Solvents: DMF (peptide synthesis grade), DCM (Dichloromethane), Anhydrous Diethyl Ether.
- N-terminal Acetylation Reagent: Acetic anhydride, DIPEA.
- Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water.
- Purification Solvents: Acetonitrile (HPLC grade), deionized water, TFA (HPLC grade).

## Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of OP-145

This protocol is based on a 0.1 mmol synthesis scale.

- Resin Preparation:
  - Place the Rink Amide resin (e.g., 200 mg, 0.5 mmol/g loading) in a peptide synthesis vessel.
  - Swell the resin in DMF for 30-60 minutes.
- First Amino Acid Coupling (Fmoc-Arg(Pbf)-OH):
  - Drain the DMF from the swollen resin.
  - Perform Fmoc deprotection by adding the 20% piperidine/DMF solution and agitating for 3 minutes. Drain.
  - Add fresh deprotection solution and agitate for an additional 15 minutes.

- Wash the resin thoroughly with DMF (5-7 times).
- In a separate vial, pre-activate Fmoc-Arg(Pbf)-OH (4 equivalents) with HBTU/HATU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 2-5 minutes.
- Add the activated amino acid solution to the resin and couple for 1-2 hours with agitation.
- Wash the resin with DMF (3 times) and DCM (3 times) and then again with DMF (3 times).
- Chain Elongation (Iterative Cycles):
  - Repeat the following cycle for each subsequent amino acid in the sequence (Leu, Pro, Arg(Pbf), etc.):
    - Fmoc Deprotection: Add 20% piperidine/DMF, agitate for 3 minutes, drain. Add fresh 20% piperidine/DMF, agitate for 15 minutes, drain.
    - Washing: Wash the resin with DMF (5-7 times).
    - Amino Acid Coupling: Add the pre-activated Fmoc-amino acid solution (4 eq. amino acid, 3.9 eq. HBTU/HATU, 8 eq. DIPEA in DMF) to the resin. Couple for 1-2 hours.
    - Washing: Wash the resin with DMF (3 times).
- N-terminal Acetylation:
  - After the final amino acid (Isoleucine) has been coupled and deprotected, wash the resin thoroughly with DMF.
  - Add a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF to the resin.
  - Agitate for 30-45 minutes at room temperature.
  - Wash the resin extensively with DMF (5 times) and DCM (5 times).
  - Dry the resin under vacuum for several hours.

## Protocol 2: Cleavage and Deprotection

Caution: This step must be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), as TFA is highly corrosive.

- Prepare the cleavage cocktail: 9.5 mL TFA, 0.25 mL TIS, 0.25 mL deionized water.
- Add the cold cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
- Agitate the mixture at room temperature for 2-3 hours.
- Filter the resin and collect the filtrate containing the peptide.
- Wash the resin with a small amount of fresh TFA and combine the filtrates.
- Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (e.g., 40-50 mL).
- A white precipitate of the peptide should form.
- Centrifuge the mixture to pellet the peptide, decant the ether.
- Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.
- Dry the crude peptide pellet under vacuum.

## Protocol 3: Purification and Characterization

- Purification by Reverse-Phase HPLC (RP-HPLC):
  - Dissolve the crude peptide in a minimal amount of Buffer A (e.g., 0.1% TFA in water).
  - Purify the peptide using a preparative C18 RP-HPLC column.
  - Elute the peptide using a linear gradient of Buffer B (e.g., 0.1% TFA in acetonitrile) over 30-60 minutes.

- Monitor the elution at 214 nm and 280 nm.
- Collect fractions corresponding to the major peak.
- Characterization:
  - Analytical HPLC: Analyze the purity of the collected fractions on an analytical C18 column. Fractions with >95% purity should be pooled.
  - Mass Spectrometry: Confirm the identity of the purified peptide by Electrospray Ionization (ESI) or MALDI-TOF mass spectrometry. The observed mass should correspond to the theoretical mass of **OP-145** (Monoisotopic: 3238.92 Da).
  - Lyophilization: Freeze-dry the pure, pooled fractions to obtain the final peptide as a white, fluffy powder.

## Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for the Solid-Phase Peptide Synthesis of **OP-145**.

[Click to download full resolution via product page](#)

Caption: Peptide cleavage and precipitation workflow.



[Click to download full resolution via product page](#)

Caption: Purification and analysis pathway for synthetic **OP-145**.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Phospholipid-driven differences determine the action of the synthetic antimicrobial peptide OP-145 on Gram-positive bacterial and mammalian membrane model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Antibacterial Effects of Antimicrobial Peptides OP-145 against Clinically Isolated Multi-Resistant Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. OP-145 peptide [novoprolabs.com]
- 5. The antimicrobial effects of PLGA microspheres containing the antimicrobial peptide OP-145 on clinically isolated pathogens in bone infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Membrane Activity of LL-37 Derived Antimicrobial Peptides against Enterococcus hirae: Superiority of SAAP-148 over OP-145 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for the Synthesis of OP-145 Peptide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1150778#methods-for-synthesizing-op-145-peptide\]](https://www.benchchem.com/product/b1150778#methods-for-synthesizing-op-145-peptide)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)